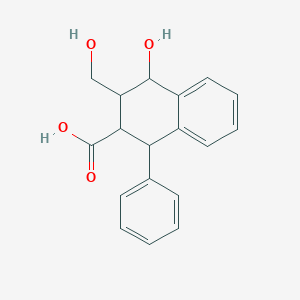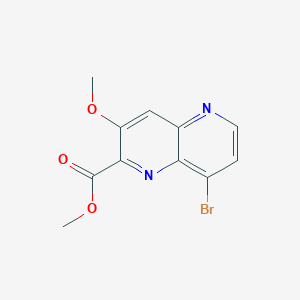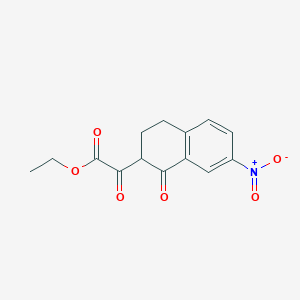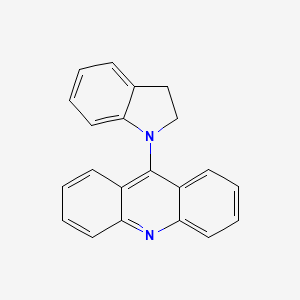
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Aldol Condensation: Starting with the condensation of an appropriate aldehyde with a ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromen-4-one core structure.
Substitution Reactions: Introduction of the methyl, prop-1-en-1-yl, and m-tolyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4H-Chromen-4-one Derivatives: Compounds with similar core structures but different substituents.
Flavonoids: Naturally occurring compounds with similar chromen-4-one structures.
Coumarins: Compounds with a benzopyrone structure similar to chromen-4-one.
Uniqueness
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-methyl-2-(3-methylphenyl)-8-[(E)-prop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C20H18O2/c1-4-7-15-9-6-11-17-18(21)14(3)19(22-20(15)17)16-10-5-8-13(2)12-16/h4-12H,1-3H3/b7-4+ |
InChI Key |
YVVVVSVGGUJCJD-QPJJXVBHSA-N |
Isomeric SMILES |
C/C=C/C1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C |
Canonical SMILES |
CC=CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)





![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
